molecular formula C10H6F2N2O2 B11787774 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile

2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile

Cat. No.: B11787774
M. Wt: 224.16 g/mol
InChI Key: XZLHYJDIBCPXHS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile is a fluorinated heterocyclic compound with the molecular formula C10H6F2N2O2 and a molecular weight of 224.16 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile typically involves the reaction of 2-aminophenol with difluoromethoxyacetic acid under acidic conditions to form the benzoxazole ring. The acetonitrile group is then introduced through a nucleophilic substitution reaction using a suitable nitrile source .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile stands out due to its unique combination of a difluoromethoxy group and an acetonitrile moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]acetonitrile

InChI

InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-7-2-1-6(3-4-13)5-8(7)15-10/h1-2,5,9H,3H2

InChI Key

XZLHYJDIBCPXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(=N2)OC(F)F

Origin of Product

United States

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